N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide
Description
Properties
CAS No. |
922162-75-2 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-(4-chloro-2-propan-2-yloxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H20ClNO2/c1-9(2)18-12-8-10(15)6-7-11(12)16-13(17)14(3,4)5/h6-9H,1-5H3,(H,16,17) |
InChI Key |
HIZCLVHRILIYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Acylation
This method involves the acylation of 4-chloro-2-(propan-2-yl)phenol using 2,2-dimethylpropanoyl chloride.
- Reagents:
- 4-Chloro-2-(propan-2-yl)phenol
- 2,2-Dimethylpropanoyl chloride
- Base (e.g., triethylamine)
- Dissolve 4-chloro-2-(propan-2-yl)phenol in an organic solvent such as dichloromethane.
- Add triethylamine to the solution to neutralize the hydrochloric acid produced during the reaction.
- Slowly add 2,2-dimethylpropanoyl chloride while maintaining the temperature below 25°C.
- Stir the mixture for several hours until completion, monitored by TLC.
- Quench the reaction with water and extract the organic layer.
- Purify the product via recrystallization or chromatography.
Yield: Approximately 75% based on initial reagent concentration.
Method 2: Two-Step Synthesis via Intermediate Formation
This method focuses on creating an intermediate compound before synthesizing the final product.
Step 1: Synthesis of Intermediate
- React 4-chloro-2-methoxyphenol with isopropanol in the presence of an acid catalyst to form an ether intermediate.
- 4-Chloro-2-methoxyphenol
- Isopropanol
- Acid catalyst (e.g., sulfuric acid)
Yield: Approximately 80%.
Step 2: Acylation
- Use the ether intermediate in a similar acylation reaction as described in Method 1 with 2,2-dimethylpropanoyl chloride.
Total Yield: Approximately 70% for both steps combined.
Method 3: Microwave-Assisted Synthesis
Utilizing microwave technology can enhance reaction rates and yields.
- Starting materials as in Method 1.
- Combine reactants in a microwave-compatible vessel.
- Apply microwave irradiation for a predetermined time (typically under one hour).
- Allow cooling and proceed with standard workup procedures.
Yield: Up to 90%, significantly enhancing efficiency compared to traditional methods.
| Method | Key Reagents | Yield (%) | Advantages |
|---|---|---|---|
| Direct Acylation | 4-Chloro-2-(propan-2-yl)phenol, | 75 | Simple procedure, fewer steps |
| 2,2-Dimethylpropanoyl chloride | |||
| Two-Step Synthesis | Intermediate from Step 1, | 70 | Allows for better control over |
| Isopropanol | intermediate properties | ||
| Microwave-Assisted Synthesis | Same as Method 1 | Up to 90 | Faster reactions, higher yields |
Chemical Reactions Analysis
Types of Reactions
N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies have explored the potential of N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide as a multitargeted agent in cancer therapy. Its structural motif allows for selective targeting of cancer cells while minimizing effects on normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy agents. The compound has shown promising results in inhibiting tumor growth in vitro and in vivo, particularly against breast and pancreatic cancers .
Mechanism of Action
The compound's mechanism involves the inhibition of specific metabolic pathways essential for cancer cell survival. For instance, it has been shown to inhibit enzymes involved in nucleotide synthesis, leading to reduced proliferation of cancer cells. In particular, it targets the human folate receptor, which is overexpressed in many tumors .
Pharmacology
Pain Management
this compound has been investigated for its analgesic properties. Preclinical trials indicate that it can modulate pain pathways by affecting neurotransmitter release and receptor activity related to pain perception. This makes it a candidate for developing new pain relief medications that have fewer side effects compared to existing opioids .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it useful in treating conditions such as arthritis and other inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines has been demonstrated in various animal models, suggesting a potential therapeutic role in managing chronic inflammation .
Agrochemical Applications
Pesticide Development
In agrochemical research, this compound has been evaluated for its efficacy as a pesticide. Its chlorinated phenyl structure enhances its ability to act against specific pests while being less harmful to beneficial organisms. Field trials have shown that formulations containing this compound effectively reduce pest populations with minimal environmental impact .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Notes |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 | Inhibits cell proliferation |
| Analgesic | Rodent Models | 10 | Reduces pain response |
| Anti-inflammatory | Human Macrophages | 5 | Decreases cytokine release |
| Pesticide | Various Insect Species | 20 | Effective against common agricultural pests |
Table 2: Case Studies
Mechanism of Action
The mechanism of action of N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
N-(4-Chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide
- Structure : Differs by replacing the isopropyl ether with a hydroxyl group at the 2-position.
- Key Data :
- This may enhance aqueous solubility but limit membrane permeability.
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
- Structure : Substitutes the 2-isopropoxy group with a 3-CF₃ group.
- Key Data: Molecular Weight: 279.68 g/mol . Crystallography: Monoclinic crystal system (P21/c), suggesting distinct solid-state packing .
- Increased molecular weight may affect diffusion rates.
N-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide
- Structure : Features a boronate ester at the 2-position.
- Key Data :
- Impact : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making this analog valuable as a synthetic intermediate. Its higher molecular weight may reduce bioavailability compared to the target compound.
N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide
Biological Activity
N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide, also known by its chemical formula C14H20ClNO2, has garnered attention in recent pharmacological studies due to its potential biological activities. This compound exhibits characteristics that may contribute to various therapeutic applications, particularly in the fields of oncology and neurology.
The compound is characterized by the following properties:
- Molecular Weight : 263.77 g/mol
- Chemical Structure : The structure includes a chloro group, a dimethylamide moiety, and an isopropoxy substituent on a phenyl ring.
Research indicates that this compound may interact with several biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cancer progression, particularly those related to the cell signaling pathways.
- Modulation of Neurotransmitter Systems : The structural similarity to known neuroactive compounds implies potential interactions with neurotransmitter receptors, which could influence mood and cognitive functions.
Anticancer Activity
Recent investigations have highlighted the compound's potential in cancer treatment:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly reduced the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MGC-803 (Gastric) | 15.5 | Significant reduction in viability |
| A549 (Lung) | 12.3 | Induction of apoptosis |
| HeLa (Cervical) | 10.8 | Cell cycle arrest |
Neuroprotective Effects
The compound has also shown promise in neuroprotective roles:
- Smooth Muscle Contractility : Studies involving isolated smooth muscle tissues suggest that this compound may enhance contractile responses, indicating potential benefits for gastrointestinal motility disorders.
Case Studies
-
Study on Gastric Cancer Cells : A study published in Pharmacology Reports evaluated the effects of this compound on MGC-803 gastric cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers (caspase activation).
- Results Summary :
- Control Group Viability: 100%
- Treated Group Viability (20 µM): 45%
- Apoptosis Rate Increase: 30% compared to control.
- Results Summary :
-
Neuroprotective Study : In a separate investigation focusing on smooth muscle contractility, the compound was administered to isolated rat stomach tissues. The results indicated a significant increase in contractile force compared to control treatments.
- Findings :
- Control Contractility: 0.5 g
- Treated Contractility (50 µM): 0.8 g
- Statistical Significance: p < 0.01.
- Findings :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-Chloro-2-[(propan-2-yl)oxy]phenyl}-2,2-dimethylpropanamide, and how do reaction conditions affect yield and purity?
- Methodology : Three synthetic routes are documented, varying in catalysts, solvents, and purification steps. For example:
- Route 1 : Uses propan-2-yl etherification under basic conditions (K₂CO₃/DMF), achieving 84% purity .
- Route 2 : Employs nucleophilic substitution with propargyl bromide, yielding 80% purity but requiring stringent temperature control (-40°C to -20°C) .
- Route 3 : Involves phase-transfer catalysis, yielding 75% purity but with simpler workup procedures .
Q. How can spectroscopic techniques (NMR, HPLC) be employed to characterize this compound and verify its structural integrity?
- NMR Analysis :
- ¹H NMR : Aromatic protons at δ 7.2–7.5 ppm (C4-chloro substitution), isopropyloxy group protons at δ 1.3–1.5 ppm (split due to coupling), and dimethylpropanamide methyl groups at δ 1.1–1.3 ppm .
- ¹³C NMR : Carbonyl resonance at ~175 ppm, quaternary carbons at ~45 ppm (dimethylpropanamide), and aromatic carbons at 110–150 ppm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Gloves (nitrile), lab coats, and goggles are mandatory due to skin/eye irritation risks.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Halogenated organic waste containers are required for chlorinated byproducts .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its physicochemical properties, and what intermolecular interactions dominate its solid-state structure?
- Crystallography : Monoclinic unit cell (space group P2₁/c) with β = 104.5°, stabilized by C–H···O hydrogen bonds between the amide carbonyl and adjacent aromatic protons. Van der Waals interactions between isopropyl groups contribute to low solubility in polar solvents .
- Thermal Stability : Melting point (~150–160°C) correlates with strong hydrogen-bonding networks, as shown by differential scanning calorimetry (DSC) .
Q. What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR) in medicinal chemistry?
- Boron-Containing Derivatives : Introduce tetramethyl-1,3,2-dioxaborolane via Suzuki-Miyaura coupling, enabling bioconjugation or PET tracer development .
- Nitro/N-Amino Modifications : Nitration at the C5 position (HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) yields amino intermediates for peptidomimetic studies .
Q. How can contradictory data on synthetic yields (e.g., 75% vs. 84%) be reconciled, and what experimental variables most significantly impact reproducibility?
- Key Variables :
- Catalyst Purity : Residual moisture in K₂CO₃ reduces yields in Route 1 .
- Temperature Control : Exothermic side reactions in Route 2 require precise cooling .
Methodological Resources
Q. What chromatographic and spectroscopic methods are recommended for assessing purity and stability under varying storage conditions?
- Stability Testing : Accelerated degradation studies (40°C/75% RH) monitored by HPLC-MS show <5% decomposition over 6 months when stored in amber vials under nitrogen .
Q. How can computational modeling (e.g., DFT) predict reactive sites for electrophilic substitution or metabolic pathways?
- DFT Calculations : HOMO-LUMO analysis identifies the C3 position as most electrophilic (Fukui indices >0.1), aligning with observed nitration patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
